butyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
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Overview
Description
Butyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Chloro and Ethyl Groups: Chlorination and ethylation of the pyrazole ring can be achieved using reagents like thionyl chloride and ethyl iodide.
Formation of the Benzoate Ester: The benzoate ester can be synthesized by reacting benzoic acid with butanol in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzoate ester using a coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, butyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of butyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate
- Butyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)benzoate
Uniqueness
Butyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is unique due to the specific positioning of the chloro and ethyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21ClN4O3S |
---|---|
Molecular Weight |
408.9g/mol |
IUPAC Name |
butyl 4-[(4-chloro-2-ethylpyrazole-3-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C18H21ClN4O3S/c1-3-5-10-26-17(25)12-6-8-13(9-7-12)21-18(27)22-16(24)15-14(19)11-20-23(15)4-2/h6-9,11H,3-5,10H2,1-2H3,(H2,21,22,24,27) |
InChI Key |
FATHZHDEYWSUIL-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=NN2CC)Cl |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=NN2CC)Cl |
Origin of Product |
United States |
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